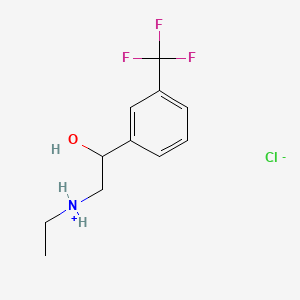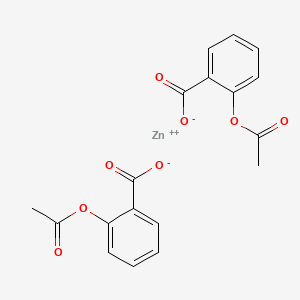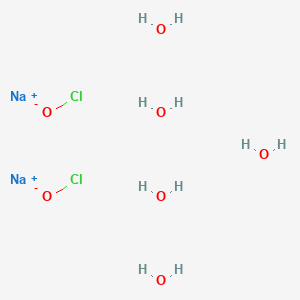
2,2',4,4',5,6'-Hexachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether is a chlorinated diphenyl ether with the molecular formula C12H4Cl6O. It is a persistent organic pollutant known for its stability and resistance to degradation.
準備方法
The synthesis of 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the diphenyl ether molecule . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields.
化学反応の分析
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated phenols and other oxidation products.
Reduction: Under reductive conditions, the compound can be dechlorinated to form lower chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether has been studied extensively in various scientific fields:
Chemistry: It is used as a model compound to study the behavior of chlorinated organic pollutants in the environment.
Biology: Research has focused on its effects on biological systems, including its potential to disrupt endocrine functions.
Medicine: Studies have investigated its toxicological effects and potential health risks to humans.
Industry: It has been used in the production of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. It can bind to and activate the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This activation can lead to the production of reactive oxygen species and subsequent oxidative stress, contributing to its toxic effects .
類似化合物との比較
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as:
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,5’-Hexachlorodiphenyl ether
- 2,2’,3,3’,4,4’-Hexachlorodiphenyl ether
Compared to these compounds, 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether is unique in its specific chlorination pattern, which influences its chemical properties and biological effects .
特性
CAS番号 |
106220-81-9 |
|---|---|
分子式 |
C12H4Cl6O |
分子量 |
376.9 g/mol |
IUPAC名 |
1,2,4-trichloro-5-(2,4,6-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-9(17)12(10(18)2-5)19-11-4-7(15)6(14)3-8(11)16/h1-4H |
InChIキー |
XKQUAQGQLZDDBV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



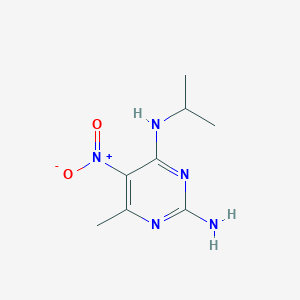
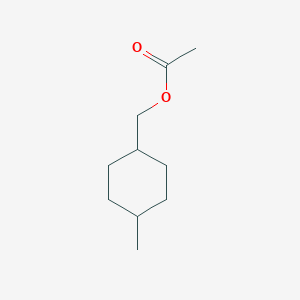
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)

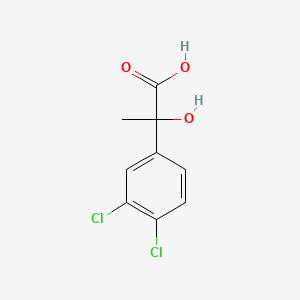


![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
